molecular formula C27H26N2O5S2 B11679454 Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11679454
M. Wt: 522.6 g/mol
InChI Key: IIJJEAZLQNCULK-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a naphthalene moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the naphthalene moiety and the sulfonyl group. Common reagents used in these reactions include ethyl esters, sulfonyl chlorides, and naphthalene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl and naphthalene groups may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate
  • Ethyl 3-oxopent-4-enoate : Used in similar synthetic applications.
  • Nazarov’s reagent : Employed in annulation reactions.

Uniqueness

This compound is unique due to its combination of a thiophene ring, naphthalene moiety, and sulfonyl group, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H26N2O5S2

Molecular Weight

522.6 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[3-[(4-methylphenyl)sulfonylamino]naphthalene-2-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C27H26N2O5S2/c1-4-20-16-23(27(31)34-5-2)26(35-20)28-25(30)22-14-18-8-6-7-9-19(18)15-24(22)29-36(32,33)21-12-10-17(3)11-13-21/h6-16,29H,4-5H2,1-3H3,(H,28,30)

InChI Key

IIJJEAZLQNCULK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2NS(=O)(=O)C4=CC=C(C=C4)C)C(=O)OCC

Origin of Product

United States

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